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molecular formula C8H7BrN2O4 B8681820 Methyl 3-amino-6-bromo-2-nitrobenzoate

Methyl 3-amino-6-bromo-2-nitrobenzoate

Cat. No. B8681820
M. Wt: 275.06 g/mol
InChI Key: DCDLZEKAQLUDLK-UHFFFAOYSA-N
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Patent
US08193187B2

Procedure details

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate (Reference Compound No. 1-(3), 13.4 g, 42.2 mmol) was dissolved in methanol (240 mL), boron trifluoride diethyl etherate complex (24.0 mL, 190 mmol) was added thereto, and then the mixture was refluxed for 2.5 hours. After the reaction mixture was neutralized with sodium hydrogen carbonate (48 g), the mixture was concentrated under reduced pressure. After ethyl acetate (500 mL) and water (700 mL) were added thereto and the mixture was partitioned, the ethyl acetate layer was washed with water (700 mL) and saturated brine (700 mL) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure to give the titled reference compound (11.6 g) as an orange solid. (Yield 100%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:6]([N+:16]([O-:18])=[O:17])=[C:7]([C:12]([Br:15])=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])(=O)C.C(=O)([O-])O.[Na+]>CO>[NH2:4][C:5]1[C:6]([N+:16]([O-:18])=[O:17])=[C:7]([C:12]([Br:15])=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C(=O)OC)C(=CC1)Br)[N+](=O)[O-]
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
240 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
boron trifluoride diethyl etherate complex (24.0 mL, 190 mmol) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After ethyl acetate (500 mL) and water (700 mL) were added
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
WASH
Type
WASH
Details
the ethyl acetate layer was washed with water (700 mL) and saturated brine (700 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C(=CC1)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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